2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid
Overview
Description
The compound “2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid” is a derivative of benzoic acid, where the hydrogen atom of an amino group is replaced by a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate . Another well-established method for faster and selective deprotection of Boc group utilizes (4M) HCl/dioxane .Chemical Reactions Analysis
The Boc group in “2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid” can undergo deprotection under certain conditions. For instance, the use of a thermally stable ionic liquid can lead to rapid, effective deprotection of Boc amino acids and peptides at high temperatures . Another method involves the use of oxalyl chloride for mild deprotection of the N-Boc group .Scientific Research Applications
Peptide Synthesis
Boc-protected amino acids are commonly used in solid phase peptide synthesis . They allow for the sequential addition of amino acids to a growing peptide chain while preventing unwanted side reactions .
Ionic Liquids
Boc-protected amino acids can be used to create ionic liquids for organic synthesis. These ionic liquids serve as solvents or reagents in various chemical reactions .
Dipeptide Synthesis
The Boc group is utilized in the synthesis of dipeptides, where it protects the amino group during the coupling process .
Pharmaceutical Research
Boc-protected amino acids are used in the development of pharmaceuticals, such as HCV protease inhibitors and peptidic V1a receptor agonists .
Molecular Recognition Motifs
They are reactants for creating synthetic molecular recognition motifs that direct protein assembly .
Antibiotic and Hemolytic Activities
Boc-protected amino acids are involved in the solid phase synthesis of cyclic analogs with antibiotic and hemolytic activities .
Safety and Hazards
Future Directions
The use of Boc-protected amino acids, such as “2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid”, in peptide synthesis and other areas of organic chemistry continues to be a topic of research. Future directions may include the development of more efficient methods for the protection and deprotection of the Boc group, as well as the exploration of new applications for Boc-protected amino acids .
properties
IUPAC Name |
2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(13)9(8)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEVFUGRTWPNPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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